2-Fluoro-4-piperidin-1-ylaniline
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Overview
Description
2-Fluoro-4-piperidin-1-ylaniline is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidines has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others have been used .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Corrosion Inhibition Properties : Piperidine derivatives, including those related to 2-Fluoro-4-piperidin-1-ylaniline, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to explore their adsorption behaviors and inhibition efficiencies on metal surfaces (Kaya et al., 2016).
Selective Human Receptor Ligands : Compounds structurally similar to this compound have been developed as selective human 5-HT1D receptor ligands. The incorporation of fluorine into these compounds was found to significantly influence their pharmacokinetic profiles, including oral absorption and bioavailability (van Niel et al., 1999).
Synthesis of Neuroleptic Agents : Piperidine derivatives, including those similar to this compound, have been synthesized for use in metabolic studies related to neuroleptic agents. The specific synthesis techniques and yields have been detailed, showcasing their potential in pharmaceutical applications (Nakatsuka et al., 1981).
Antimycobacterial Activity : Spiro-piperidin-4-ones, related to the structure of this compound, have been synthesized and evaluated for antimycobacterial activity. These compounds have shown promising results against various strains of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Kumar et al., 2008).
Synthesis of Fluorinated Piperidines : Research has been conducted on the synthesis of fluorinated piperidines, a category that includes this compound. These compounds are of interest for their potential applications in pharmaceutical and agrochemical research (Wagener et al., 2020).
Key Intermediate in Deoxycytidine Kinase Inhibitors : this compound has been identified as a key intermediate in the synthesis of potent deoxycytidine kinase inhibitors. A practical synthesis for this compound, indicating its importance in the development of new pharmaceutical agents, has been described (Zhang et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-4-iodoaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-fluoro-4-piperidin-1-ylaniline, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular. Thus, two new C-N bonds are formed .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It is known that the compound is a powder at room temperature .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
2-fluoro-4-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQHNWDCMNKBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192720-12-9 |
Source
|
Record name | 2-fluoro-4-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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